molecular formula C9H6INO B1314672 6-Iodoquinolin-2-ol CAS No. 99455-01-3

6-Iodoquinolin-2-ol

Cat. No. B1314672
CAS RN: 99455-01-3
M. Wt: 271.05 g/mol
InChI Key: HRQARRHZNIORQE-UHFFFAOYSA-N
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Description

6-Iodoquinolin-2-ol, also known as 6-IODO-1H-QUINOLIN-2-ONE, is a compound with the molecular formula C9H6INO . It has a molecular weight of 271.06 g/mol . The compound is typically stored at 4°C and protected from light .


Synthesis Analysis

The synthesis of 6-Iodoquinolin-2-ol and its derivatives has been a subject of research. For instance, a one-pot synthesis involving 4-formyl pyrazole derivatives combined with malononitrile and thiophenol has been reported to produce 2-substituted quinoline derivatives .


Molecular Structure Analysis

The molecular structure of 6-Iodoquinolin-2-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6INO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) .


Physical And Chemical Properties Analysis

6-Iodoquinolin-2-ol is a solid compound . It has a boiling point of 430.3°C at 760 mmHg . The compound has a topological polar surface area of 29.1 Ų .

Scientific Research Applications

Electrophilic Cyclization in Organic Synthesis

The regioselective synthesis of highly substituted 3-iodoquinolines, which are closely related to 6-Iodoquinolin-2-ol, demonstrates the utility of iodocyclization in creating functionalized quinolines. These compounds can undergo further functionalization through various coupling reactions, showcasing their versatility in organic synthesis (Ali et al., 2011).

Intermediates in the Synthesis of Biologically Active Compounds

The synthesis of 6-bromo-4-iodoquinoline highlights its importance as an intermediate for crafting compounds like GSK2126458, indicating the relevance of such halogenated quinolines in medicinal chemistry (Wang et al., 2015).

Development of Antifungal Agents

Research into 6-iodoquinazolin-4(3H)-one derivatives, akin to 6-Iodoquinolin-2-ol, has led to the creation of novel compounds with preliminary evaluated fungicidal activities. This suggests the potential of such derivatives in developing new antifungal treatments (El-Hashash et al., 2015).

Aminocarbonylation Reactions

A study on the aminocarbonylation of 6-iodoquinoline explores an efficient synthetic route to quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. This work highlights the influence of reaction conditions on product formation, emphasizing the role of such compounds in synthetic organic chemistry (Chniti et al., 2021).

Novel Synthetic Routes and Antimicrobial Screening

The exploration of new synthetic routes leading to 6-iodoquinazoline derivatives and their subsequent antimicrobial screening reveals the potential of these compounds in creating antimicrobial agents. Such studies underscore the broader applicability of iodinated quinolines in pharmaceutical development (Alafeefy et al., 2011).

Safety and Hazards

The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

properties

IUPAC Name

6-iodo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQARRHZNIORQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550806
Record name 6-Iodoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99455-01-3
Record name 6-Iodoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-[1H]-quinolone (2.0 g) and silver sulphate (2.14 g) in concentrated sulphuric acid (15.0 cm3) was stirred at room temperature during the addition of iodine (3.5 g). After heating at 50° for 24 hours the mixture was poured onto ice, the solution was neutralised with solid sodium carbonate and the solid was filtered off. This material was chromatographed on silica (Merck "MK 60.9385") eluting with chloroform to affford a residue which was recrystallised from methanol to give 6-iodo-2-[1H]-quinolone, m.p. 261°, (0.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulfuric acid was slowly added to 3-ethoxy-N-(4-iodo-phenyl)-acrylamide (11.3 g, 36 mmol) with stirring. After stirring for 3 hrs, the reaction mixture was slowing poured into ice (˜300 g). The precipitation was collected by filtration, washed with water and dried. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 0%-15% methanol in methylene chloride in 40 min) afforded 6-iodo-1H-quinolin-2-one (7.23 g, 75%) as a black solid. LC-MS m/e 272 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-N-(4-iodo-phenyl)-acrylamide
Quantity
11.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

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